molecular formula C15H13N7S B11472924 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B11472924
M. Wt: 323.4 g/mol
InChI Key: UMTCRQYSCIDHJL-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that features a unique fusion of pyrimidine, triazole, and quinazoline rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-amine from appropriate starting materials such as acetylacetone and guanidine.

    Cyclization to Form Triazole: The pyrimidine derivative undergoes cyclization with hydrazine derivatives to form the triazole ring.

    Quinazoline Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazoline derivatives.

    Substitution: Functionalized pyrimidine or quinazoline derivatives.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and disrupting signaling pathways crucial for cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Quinazoline derivatives: Known for their anticancer properties, often used as kinase inhibitors.

    Triazoloquinazolines: A broader class of compounds with diverse biological activities.

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets and its potential for functionalization make it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C15H13N7S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H13N7S/c1-8-7-9(2)17-13(16-8)20-14-19-12-10-5-3-4-6-11(10)18-15(23)22(12)21-14/h3-7H,1-2H3,(H2,16,17,19,20,21)

InChI Key

UMTCRQYSCIDHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=C4C=CC=CC4=NC(=S)N3N2)C

Origin of Product

United States

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